GSK1292263

Vue d'ensemble

Description

GSK-1292263 est un composé chimique connu pour son rôle d'agoniste du récepteur couplé aux protéines G 119 (GPR119). Ce composé a été étudié pour son potentiel dans le traitement du diabète de type 2 en améliorant la sécrétion d'insuline dépendante du glucose et en améliorant l'homéostasie du glucose .

Méthodes De Préparation

La synthèse de GSK-1292263 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie synthétique détaillée et les conditions de réaction sont exclusives et non entièrement divulguées dans la littérature publique. il est connu que le composé est synthétisé par une série de réactions organiques impliquant des dérivés de pipéridine et d'oxadiazole .

Analyse Des Réactions Chimiques

GSK-1292263 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites correspondantes.

Substitution : GSK-1292263 peut subir des réactions de substitution nucléophile, en particulier aux positions sensibles à l'attaque nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines

Applications de la recherche scientifique

GSK-1292263 a été largement étudié pour ses applications dans divers domaines scientifiques :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs couplés aux protéines G et leurs interactions.

Biologie : Investigated for its effects on glucose metabolism and insulin secretion in cellular and animal models.

Médecine : Explored as a potential therapeutic agent for type 2 diabetes mellitus, with studies showing its ability to enhance insulin secretion and improve glucose tolerance.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs couplés aux protéines G, en particulier pour les troubles métaboliques .

Mécanisme d'action

GSK-1292263 exerce ses effets en activant le récepteur couplé aux protéines G 119 (GPR119). Cette activation conduit à la régulation positive du peptide-1 de type glucagon et d'autres peptides gastro-intestinaux, qui à leur tour améliorent la sécrétion d'insuline dépendante du glucose. Les voies moléculaires impliquées comprennent l'activation de l'adénylate cyclase et l'augmentation subséquente des niveaux d'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

Clinical Trials

GSK1292263 has undergone several clinical trials to evaluate its efficacy and safety:

- Phase II Studies: Two randomized, placebo-controlled studies assessed this compound's effects on patients with T2DM. These studies indicated that while this compound did not significantly improve glucose control or circulating levels of insulin, glucagon, GLP-1, or GIP, it was well-tolerated without serious safety concerns .

- Dosing Regimens: In these trials, subjects received varying doses of this compound (25-800 mg for single doses and 100-600 mg/day for multiple doses over 14 days) alongside other treatments like sitagliptin .

Efficacy in Metabolic Disorders

While some GPR119 agonists have shown promise in enhancing insulin secretion and improving glycemic control, this compound’s clinical outcomes revealed a lack of significant efficacy compared to other agents like sitagliptin. This highlights the challenges faced in developing effective therapies targeting the GPR119 receptor for T2DM treatment .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Population | Dosage Range | Outcomes |

|---|---|---|---|

| Phase II Study 1 | Drug-naive T2DM patients | 25-800 mg (single) | No significant change in glucose control |

| Phase II Study 2 | Patients on metformin | 100-600 mg/day (14 days) | Well-tolerated; no serious adverse effects |

| Comparator | Sitagliptin | 100 mg/day | Used as a baseline for comparison |

Table 2: Comparison of GPR119 Agonists

| Compound | Phase | Efficacy in T2DM | Safety Profile |

|---|---|---|---|

| This compound | II | Limited efficacy | No serious safety issues reported |

| PSN632408 | II | Improved insulin secretion | Safe; reduced body weight gain |

| BMS-903452 | I | Significant glucose reduction | Safe; no major adverse effects |

Case Study 1: Efficacy Evaluation

In a study involving ZDF rats treated with this compound over seven weeks, researchers observed a reduction in HbA1c levels and improved glucose excursions. However, these results did not translate effectively into human clinical trials, where the compound failed to significantly affect glycemic control .

Case Study 2: Comparative Analysis with Sitagliptin

In the second phase II trial, subjects receiving this compound were compared with those on sitagliptin. While sitagliptin demonstrated clear benefits in managing blood glucose levels, this compound did not show comparable improvements, suggesting that further research is needed to understand the limitations of this compound .

Mécanisme D'action

GSK-1292263 exerts its effects by activating the G protein-coupled receptor 119 (GPR119). This activation leads to the upregulation of glucagon-like peptide-1 and other gastrointestinal peptides, which in turn enhance glucose-dependent insulin secretion. The molecular pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .

Comparaison Avec Des Composés Similaires

GSK-1292263 est unique parmi les agonistes du récepteur couplé aux protéines G 119 en raison de sa forte puissance et de sa biodisponibilité orale. Des composés similaires comprennent :

6-OAU : Un autre agoniste du récepteur couplé aux protéines G 119 avec une structure chimique différente mais une activité biologique similaire.

AM-1638 : Un agoniste complet du récepteur couplé aux protéines G 40, qui joue également un rôle dans le métabolisme du glucose.

Fasiglifam : Un agoniste puissant et sélectif du récepteur couplé aux protéines G 40, utilisé à des fins thérapeutiques similaires .

Activité Biologique

GSK1292263, also known as GSK263, is a selective agonist of the G protein-coupled receptor 119 (GPR119). This compound has garnered attention for its potential therapeutic applications in the management of type 2 diabetes (T2D) due to its effects on glucose metabolism and gut hormone profiles. Research has demonstrated that GSK263 can modulate the secretion of incretin hormones, which play a crucial role in insulin regulation.

GPR119 is primarily expressed in enteroendocrine cells and pancreatic islets. Activation of this receptor stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), both of which enhance insulin secretion from pancreatic β-cells and inhibit glucagon release from α-cells. GSK263 has shown efficacy in enhancing GLP-1 secretion in various studies, although its effects on glucose control have been mixed.

Key Pharmacological Effects

- Incretin Secretion : GSK263 significantly increases circulating levels of peptide tyrosine-tyrosine (PYY) and has a modest effect on GLP-1 and GIP levels.

- Glucose Metabolism : In clinical studies, GSK263 did not significantly improve glycemic control in T2D patients but did alter gut hormone profiles positively.

- Safety Profile : The compound has been evaluated for off-target interactions, showing no significant adverse effects at therapeutic concentrations.

Study Design

Two pivotal randomized, placebo-controlled studies were conducted to evaluate the pharmacological profile of GSK263 in T2D patients:

- Study 1 : Involved drug-naive subjects or those who had ceased diabetic medications.

- Study 2 : Included subjects who were on metformin therapy.

Both studies assessed the effects of GSK263 on plasma glucose, insulin, C-peptide, glucagon, PYY, GLP-1, and GIP following oral glucose and meal challenges.

Results Summary

| Parameter | Placebo | GSK263 (300 mg BID) | Metformin Co-dosing |

|---|---|---|---|

| Total PYY Levels | Baseline (10 pM) | Peak ~50 pM after meals | Peak ~100 pM at lunch |

| Active GLP-1 Levels | Baseline | No significant change | Increased post-prandial |

| Glucose Control | No change | No significant change | Modulated by metformin |

| Insulin Levels | No change | No significant change | Modulated by metformin |

Findings

- PYY Secretion : GSK263 increased PYY levels significantly, with peak concentrations observed after meals.

- GLP-1 and GIP : While GSK263 alone did not enhance active GLP-1 or GIP levels significantly, co-administration with metformin improved post-prandial total GLP-1 levels.

- Glucose Control : The compound did not exhibit a marked effect on glucose control in T2D patients, indicating a need for further investigation into its clinical efficacy.

Case Studies

Several case studies have explored the implications of using GSK263 in clinical settings:

- Case Study A : Focused on the impact of GSK263 on T2D management alongside traditional therapies like metformin. Results indicated that while GSK263 improved gut hormone profiles, it did not lead to substantial changes in overall glycemic control.

- Case Study B : Examined the long-term safety profile of GSK263 in a cohort of patients with varying degrees of T2D severity. The findings suggested that while well-tolerated, the efficacy diminished over time, highlighting a potential limitation in chronic use.

Propriétés

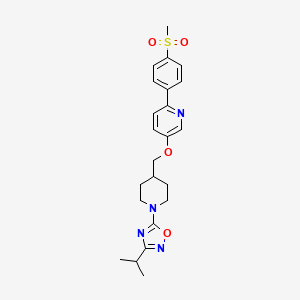

IUPAC Name |

5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRTVVIBJSSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025666 | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032823-75-8 | |

| Record name | GSK1292263 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-1292263 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-1292263 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.